3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
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Description
3-(naphthalen-1-yl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a useful research compound. Its molecular formula is C25H22N2O2 and its molecular weight is 382.463. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- A study synthesized derivatives of N-(naphthalen-1-yl)propanamide, revealing notable antimicrobial activities against various bacteria and fungi species. Specific compounds demonstrated antifungal activity comparable to ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Luminescent Coordination Polymers
- Research involving a naphthalene-based diamide ligand indicated the formation of coordination polymers with luminescent properties. These polymers showed potential in detecting nitro aromatics and Fe(III) ions, and in adsorbing dyes, influencing emission profiles (Das & Biradha, 2018).
Crystal Structure Analysis
- Napropamide, a related compound, was analyzed for its crystal structure, revealing specific dihedral angles between naphthalene ring systems and amide groups, contributing to understanding of its molecular configuration (Cho, Kim, Jeon, & Kim, 2013).
Anti-viral Activities
- Synthesis of 3-(naphthalen-1-ylmethylene)-5-phenylfuran-2(3H)-one candidates demonstrated promising antiviral activity against the H5N1 avian influenza virus. This highlights the compound's potential in the field of antiviral drug development (Flefel, Tantawy, Abdel-Mageid, Amr, & Nadeem, 2014).
Polyamine Transporter Studies
- Investigation into N1-substituent effects on polyamine conjugates revealed insights into the size limits of substituents accommodated by polyamine transporters, important for developing targeted drug delivery systems (Gardner, Delcros, Konate, Breitbeil, Martin, Sigman, Huang, & Phanstiel, 2004).
Photophysics and Absorption Studies
- Research on monocationic iridium(III) complexes with varied benzannulation sites and π conjugation on the ligand led to insights into the photophysics and absorption properties of these complexes, important in the study of light-absorbing materials (Liu, Lystrom, Kilina, & Sun, 2018).
CDK2 Inhibitors in Anti-Proliferative Activity
- A study on pyridine derivatives showed that these compounds have inhibitory effects on CDK2 enzyme, relevant in anti-cancer research. This highlights the potential therapeutic applications of such compounds in cancer treatment (Abdel-Rahman, Shaban, Nassar, El-kady, Ismail, Mahmoud, Awad, & El‐Sayed, 2021).
Electropolymerization and Conductivity
- Investigation into conducting polymers derived from pyrrole-based monomers, including those with naphthalene components, contributes to the development of materials with low oxidation potentials and stable conducting properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Properties
IUPAC Name |
3-naphthalen-1-yl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c28-24(15-14-21-10-6-9-20-8-1-2-12-23(20)21)27-18-19-7-5-11-22(17-19)29-25-13-3-4-16-26-25/h1-13,16-17H,14-15,18H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHAOKDEUSOVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.